(3-Bromo-1,2-oxazol-5-yl)methanethiol
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Overview
Description
(3-Bromo-1,2-oxazol-5-yl)methanethiol is a chemical compound with a unique structure that includes a bromine atom, an oxazole ring, and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,2-oxazol-5-yl)methanethiol typically involves the bromination of 1,2-oxazole followed by the introduction of a methanethiol group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1,2-oxazol-5-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3-Bromo-1,2-oxazol-5-yl)methanethiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromo-1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The bromine atom and methanethiol group play crucial roles in its reactivity and binding affinity, influencing its effects on biological systems and chemical reactions. Detailed studies are required to fully elucidate the pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-1,2-oxazol-5-yl)methanethiol
- (3-Iodo-1,2-oxazol-5-yl)methanethiol
- (3-Fluoro-1,2-oxazol-5-yl)methanethiol
Uniqueness
Compared to similar compounds, (3-Bromo-1,2-oxazol-5-yl)methanethiol stands out due to the presence of the bromine atom, which imparts unique reactivity and properties. This makes it particularly valuable in specific chemical reactions and applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C4H4BrNOS |
---|---|
Molecular Weight |
194.05 g/mol |
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C4H4BrNOS/c5-4-1-3(2-8)7-6-4/h1,8H,2H2 |
InChI Key |
YEPRQLKNEYLSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1Br)CS |
Origin of Product |
United States |
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